molecular formula C13H15N3O3S2 B14387591 4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide CAS No. 88323-96-0

4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide

Cat. No.: B14387591
CAS No.: 88323-96-0
M. Wt: 325.4 g/mol
InChI Key: KCGICSISPOBHRP-UHFFFAOYSA-N
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Description

4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88323-96-0

Molecular Formula

C13H15N3O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O3S2/c1-7-6-10(21(14,18)19)4-5-11(7)16-13-15-8(2)12(20-13)9(3)17/h4-6H,1-3H3,(H,15,16)(H2,14,18,19)

InChI Key

KCGICSISPOBHRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)NC2=NC(=C(S2)C(=O)C)C

Origin of Product

United States

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